5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid
Overview
Description
5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries .
Mode of Action
It’s known that trifluoromethylpyridines interact with their targets through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines are thought to influence their biological activities .
Result of Action
It’s known that trifluoromethylpyridines have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid. For instance, it’s recommended to handle this compound in a well-ventilated place and store it in a cool, dry, and well-ventilated location . The compound is also considered to be an irritant, potentially harmful to the eyes, skin, and respiratory tract .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . The trifluoromethyl group and the pyridine moiety in the compound contribute to its unique physicochemical properties, which may influence its interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a high chemical stability .
Metabolic Pathways
It is known that the compound can participate in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of this compound often relies on large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the compound.
Scientific Research Applications
5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemical production.
4-(Trifluoromethyl)pyridine: A related compound with similar chemical properties.
Uniqueness
5-Chloro-6-trifluoromethyl-pyridine-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYUUSBDIWLVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208645 | |
Record name | 5-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749875-06-7 | |
Record name | 5-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749875-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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